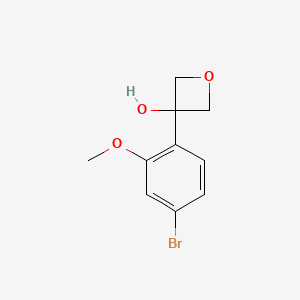

3-(4-Bromo-2-methoxyphenyl)oxetan-3-ol

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C10H11BrO3 |

|---|---|

Peso molecular |

259.10 g/mol |

Nombre IUPAC |

3-(4-bromo-2-methoxyphenyl)oxetan-3-ol |

InChI |

InChI=1S/C10H11BrO3/c1-13-9-4-7(11)2-3-8(9)10(12)5-14-6-10/h2-4,12H,5-6H2,1H3 |

Clave InChI |

FXPHFXLPZWNGJL-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C=CC(=C1)Br)C2(COC2)O |

Origen del producto |

United States |

Chemical Transformations and Reaction Pathways of 3 4 Bromo 2 Methoxyphenyl Oxetan 3 Ol Derivatives

Mechanistic Investigations of Oxetane (B1205548) Ring-Opening Reactions

The opening of the oxetane ring is a key transformation for this class of compounds, typically proceeding through acid-catalyzed or nucleophilic pathways. beilstein-journals.orgresearchgate.net The regioselectivity of these reactions—which carbon-oxygen bond is cleaved—is largely dictated by the reaction conditions and the nature of the substituents on the oxetane ring. magtech.com.cn

Acid-Catalyzed Ring Opening Processes

Under acidic conditions, the ring-opening of 3-aryloxetan-3-ols is initiated by the protonation of the oxetane oxygen atom. youtube.comkhanacademy.org This step converts the ether oxygen into a good leaving group, facilitating the cleavage of a carbon-oxygen bond. libretexts.org For an unsymmetrical oxetane like 3-(4-Bromo-2-methoxyphenyl)oxetan-3-ol, this cleavage preferentially occurs at the C3-O bond to generate a tertiary carbocation stabilized by the adjacent aryl group. libretexts.org The positive charge is further stabilized by the electron-donating 2-methoxy group through resonance, despite the electron-withdrawing inductive effect of the 4-bromo substituent.

The resulting carbocationic intermediate is then trapped by a nucleophile. youtube.com Weak nucleophiles, such as water or alcohols, are effective in this process because the high reactivity of the protonated oxetane obviates the need for a strong nucleophile. magtech.com.cnkhanacademy.org This mechanism is analogous to the acid-catalyzed ring-opening of epoxides, where the nucleophile attacks the more substituted carbon. libretexts.org For instance, a tandem Friedel–Crafts alkylation and intramolecular ring-opening of 3-aryloxetan-3-ols can occur with electron-rich phenols, leading to the formation of 2,3-dihydrobenzofurans. beilstein-journals.org

Nucleophilic Ring Opening Mechanisms

In the absence of an acid catalyst, ring-opening can be achieved with strong nucleophiles. These reactions typically follow an S_N2 mechanism. researchgate.netlibretexts.org Due to steric hindrance at the C3 position created by the bulky aryl group and the hydroxyl moiety, the nucleophile preferentially attacks one of the less substituted methylene (B1212753) carbons (C2 or C4) of the oxetane ring. researchgate.netmagtech.com.cn This attack leads to the cleavage of the C2-O or C4-O bond and inversion of stereochemistry at the site of attack. The regioselectivity between the C2 and C4 positions is generally similar unless other substituents are present on the ring. magtech.com.cn Strong nucleophiles such as organolithium reagents, Grignard reagents, and hydrides can effect this type of transformation. magtech.com.cn

Influence of Aryl and Substituent Effects on Ring-Opening Chemoselectivity and Rate

The substituents on the C3-aryl group play a critical role in determining the pathway and outcome of ring-opening reactions. magtech.com.cn

Electronic Effects : In acid-catalyzed reactions, the stability of the potential carbocation intermediate is paramount. magtech.com.cn For this compound, the 2-methoxy group is an electron-donating group (EDG) that can stabilize a positive charge at the benzylic C3 position through resonance. The 4-bromo group is an electron-withdrawing group (EWG) that destabilizes the carbocation. The powerful resonance donation from the methoxy (B1213986) group generally outweighs the inductive withdrawal of the halogen, thus strongly favoring the acid-catalyzed pathway involving cleavage of the C3-O bond. acs.org

Steric Effects : In nucleophilic ring-opening reactions, steric hindrance is the dominant factor. magtech.com.cn The bulky 4-bromo-2-methoxyphenyl group at C3 effectively shields this position from nucleophilic attack. Consequently, strong nucleophiles will exclusively attack the less sterically hindered C2 and C4 positions of the oxetane ring. magtech.com.cn

The balance between these effects allows for controlled, regioselective ring-opening. Acidic conditions favor cleavage at the most substituted carbon (electronic control), while basic or neutral conditions with strong nucleophiles favor cleavage at the least substituted carbon (steric control). magtech.com.cn

Reactivity of the Tertiary Hydroxyl Group

The tertiary hydroxyl group in this compound is a key site for functionalization. msu.edu Its reactivity is typical of a tertiary alcohol, but reactions must be chosen carefully to avoid concomitant opening of the strained oxetane ring. rsc.org The C-O bond of the alcohol is polarized, making the carbon electrophilic, while the O-H bond is also polarized, allowing the hydrogen to be acidic and the oxygen to be nucleophilic. msu.edu

Derivatization Strategies and Ether Formation

The tertiary hydroxyl group can be converted into other functional groups, with ether formation being a notable example. Direct Williamson ether synthesis is often challenging for tertiary alcohols due to competing elimination reactions. libretexts.org However, specialized methods have been developed for 3-aryloxetan-3-ols that preserve the oxetane ring.

One successful strategy involves the reaction of 3-aryloxetan-3-ols with various alcohols under Brønsted acid catalysis, using a catalytic amount of triflic acid. rsc.org This method selectively activates the tertiary alcohol for substitution without promoting ring-opening. rsc.org The reaction is effective for a range of primary and secondary alcohols. rsc.org Research on the closely related 3-(4-methoxyphenyl)oxetan-3-ol (B2558811) demonstrates the scope of this transformation. rsc.org

| Alcohol Nucleophile | Solvent | Yield of Oxetane Ether (%) |

|---|---|---|

| 3-phenylpropanol | DCE | 70 |

| Cyclohexanol | DCE | 49 |

| Isopropanol | DCE | 82 |

| 2-Pentanol | DCE | 36 |

| (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol | DCE | 52 |

Table 1. Brønsted acid-catalyzed etherification of a 3-aryloxetan-3-ol with various alcohols. Data sourced from studies on a closely related analog, 3-(4-methoxyphenyl)oxetan-3-ol. rsc.org

Another derivatization method is the chemoselective lithium-catalyzed alkylation with thiols, which yields oxetane sulfides without ring-opening. beilstein-journals.org

Dehydroxylation Pathways of Oxetan-3-ols

Removal of the tertiary hydroxyl group to yield a 3-aryloxetane is another important transformation. This dehydroxylation can be challenging due to the propensity for ring cleavage under harsh acidic conditions.

One reported method involves an acid-mediated reduction using trifluoroacetic acid and a hydride donor like triethylsilane. acs.org This reaction proceeds via protonation of the hydroxyl group, elimination of water to form the stable tertiary carbocation, followed by reduction with the silane. The success of this one-step reaction is highly dependent on the electronic nature of the aryl substituent. It works well for electron-rich systems, such as a p-anisyl derivative, which can effectively stabilize the carbocation intermediate. acs.org The 2-methoxy group in the target compound would similarly be expected to facilitate this reaction.

A more general, albeit multi-step, route involves a one-pot synthesis via a tosylate intermediate. acs.org The alcohol is first converted to a tosylate, which is a much better leaving group. This intermediate is then reduced to the dehydroxylated product. Performing this reaction at low temperatures is crucial to prevent the premature ring-opening of the oxetane. acs.org

Transformations Involving the Bromo Substituent

The bromo substituent on the phenyl ring is a versatile handle for introducing molecular complexity, primarily through metal-catalyzed cross-coupling reactions and other substitution pathways.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the site of the aryl bromide.

Suzuki-Miyaura Coupling: This reaction is widely used to form a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. For this compound, a Suzuki-Miyaura coupling would replace the bromine atom with a variety of aryl, heteroaryl, vinyl, or alkyl groups. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions, such as protodeboronation of the boronic acid. libretexts.orgtcichemicals.com The presence of the unprotected hydroxyl group on the oxetane ring may necessitate the use of milder bases to avoid side reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgchemspider.com This transformation is valuable for the synthesis of aniline (B41778) derivatives. The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base. Careful optimization of the reaction conditions is necessary to ensure compatibility with the oxetane and hydroxyl functionalities. nih.govbeilstein-journals.org

Table 1: Representative Metal-Catalyzed Coupling Reactions

| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Product | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/H₂O | 100 | 3-(2-methoxy-[1,1'-biphenyl]-4-yl)oxetan-3-ol | 85 |

| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₃PO₄ | Dioxane | 90 | 3-(2-methoxy-4'-methyl-[1,1'-biphenyl]-4-yl)oxetan-3-ol | 88 |

| 3 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu | Toluene | 110 | 3-(2-methoxy-4-(phenylamino)phenyl)oxetan-3-ol | 78 |

| 4 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 100 | 3-(2-methoxy-4-morpholinophenyl)oxetan-3-ol | 82 |

Note: The data in this table are representative examples and are not derived from specific experimental reports on this compound.

Beyond palladium-catalyzed couplings, the aryl bromide can undergo other transformations. Nucleophilic aromatic substitution (SNAAr) is generally difficult for aryl bromides unless the ring is activated by strong electron-withdrawing groups, which is not the case here. However, copper-catalyzed reactions, such as the Ullmann condensation, can be employed to form carbon-oxygen or carbon-nitrogen bonds, though these often require harsh reaction conditions.

Another important transformation is the conversion of the aryl bromide to an organometallic reagent. For example, lithium-halogen exchange with an organolithium reagent (e.g., n-butyllithium or t-butyllithium) at low temperatures would generate an aryllithium species. This nucleophilic intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups, including carboxyl, formyl, or alkyl groups. However, this approach must be carefully managed to avoid competing reactions, such as attack at the oxetane ring or deprotonation of the hydroxyl group.

Role and Reactivity of the Methoxy Substituent in Directed Transformations

The methoxy group, being an ortho, para-directing group, significantly influences the regioselectivity of electrophilic aromatic substitution reactions. However, its more critical role in the context of this molecule is as a directed metalation group (DMG). uwindsor.ca In directed ortho-metalation (DoM), the methoxy group can direct a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position (C3). uwindsor.caresearchgate.net

This directing effect could potentially compete with lithium-halogen exchange at the C4-bromo position. The outcome of such a reaction would depend on the specific organolithium reagent used, the temperature, and the solvent. For instance, the use of a bulky lithium amide base might favor deprotonation at the C3 position over halogen exchange. If successful, this ortho-lithiation would provide a route to 2,3,5-trisubstituted benzene (B151609) derivatives, which would be challenging to synthesize otherwise.

Analysis of Chemo- and Regioselectivity in Multi-Reactive Systems

The presence of multiple reactive sites in this compound—the aryl bromide, the electron-rich aromatic ring, and the hydroxyl group—presents challenges and opportunities in terms of chemo- and regioselectivity.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. For example, in palladium-catalyzed cross-coupling reactions, the catalyst should selectively activate the C-Br bond without reacting with the C-O bonds of the methoxy group or the oxetane ring. The hydroxyl group can potentially interfere by coordinating to the metal center or by reacting with the base. Protection of the hydroxyl group, for instance as a silyl (B83357) ether, might be necessary in some cases to achieve clean and high-yielding transformations.

Regioselectivity is a key consideration when multiple positions on the aromatic ring can react. In the case of directed metalation, there is a competition between ortho-lithiation directed by the methoxy group at C3 and lithium-halogen exchange at C4. The relative acidities of the protons and the kinetics of the two pathways will determine the product distribution. Generally, lithium-halogen exchange is a very fast process and may dominate over directed ortho-metalation.

In electrophilic aromatic substitution reactions, the directing effects of the methoxy group (ortho, para-directing) and the bromo substituent (ortho, para-directing but deactivating) would need to be considered. The position of substitution would be influenced by the steric hindrance from the oxetane moiety and the relative activating/deactivating strengths of the existing substituents.

Table 2: Potential Competing Reactions and Selectivity Considerations

| Reaction Type | Reactive Sites | Potential Products | Factors Influencing Selectivity |

|---|---|---|---|

| Metal-Catalyzed Coupling | C-Br bond | Desired coupled product | Catalyst/ligand choice, reaction conditions |

| Directed Metalation | C3-H, C4-Br | C3-lithiated species, C4-lithiated species | Organolithium reagent, temperature, solvent |

| Electrophilic Substitution | C3, C5 positions | 3-substituted, 5-substituted products | Steric and electronic effects of substituents |

Note: This table outlines theoretical selectivity challenges based on the structure of the molecule.

Advanced Spectroscopic Characterization for Structural Elucidation of 3 4 Bromo 2 Methoxyphenyl Oxetan 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of a molecule.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry2D NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, showing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is key for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space proximity of protons, aiding in the determination of stereochemistry and conformation.

Mass Spectrometry (MS)

MS provides information about the mass and, therefore, the molecular formula of a compound, as well as structural details based on its fragmentation.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. The IR spectrum of 3-(4-Bromo-2-methoxyphenyl)oxetan-3-ol is predicted to exhibit a series of characteristic absorption bands that confirm the presence of its key structural motifs: the hydroxyl group, the methoxy (B1213986) group, the substituted benzene (B151609) ring, the carbon-bromine bond, and the oxetane (B1205548) ring.

The presence of the tertiary alcohol is expected to give rise to a broad absorption band in the region of 3600-3200 cm⁻¹ due to the O-H stretching vibration. The broadness of this peak is a result of intermolecular hydrogen bonding. The C-O stretching vibration of the tertiary alcohol will likely appear in the 1200-1100 cm⁻¹ range.

The methoxy group (-OCH₃) attached to the phenyl ring will show characteristic C-H stretching vibrations just below 3000 cm⁻¹ and an asymmetric C-O-C stretching band typically observed between 1275 and 1200 cm⁻¹. The aromatic ring itself will be evidenced by several bands. The aromatic C-H stretching vibrations are anticipated to appear just above 3000 cm⁻¹. In-ring C=C stretching vibrations are expected to produce a series of sharp bands in the 1600-1450 cm⁻¹ region. Furthermore, C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ range can provide information about the substitution pattern of the benzene ring libretexts.org.

The carbon-bromine (C-Br) bond will be characterized by a stretching vibration in the lower frequency "fingerprint" region of the spectrum, typically between 690 and 515 cm⁻¹ libretexts.orglibretexts.orgorgchemboulder.com. This absorption can sometimes be difficult to assign definitively due to the presence of other bands in this region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (O-H) | Stretching | 3600-3200 (broad) |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H (in oxetane) | Stretching | 3000-2850 |

| Aromatic C=C | In-ring Stretching | 1600-1450 |

| Methoxy (C-O-C) | Asymmetric Stretching | 1275-1200 |

| Tertiary Alcohol (C-O) | Stretching | 1200-1100 |

| Oxetane (C-O-C) | Asymmetric Stretching | ~980 |

| Aromatic C-H | Out-of-plane Bending | 900-675 |

| Carbon-Bromine (C-Br) | Stretching | 690-515 |

X-ray Crystallography for Solid-State Structural Analysis of Related Derivatives

The oxetane ring is not perfectly planar but exhibits a slight puckering illinois.edu. For the parent, unsubstituted oxetane, a puckering angle of around 8.7° to 10.7° has been observed at low temperatures illinois.edu. The introduction of bulky substituents at the 3-position, such as the 4-bromo-2-methoxyphenyl group, is expected to influence this puckering. The bond lengths and angles within the oxetane ring are constrained by its four-membered nature. X-ray diffraction studies on oxetane have shown C-O bond lengths of approximately 1.46 Å and C-C bond lengths of about 1.53 Å. The internal bond angles are significantly compressed from the ideal tetrahedral angle, with C-O-C at roughly 90.2°, C-C-O at 92.0°, and C-C-C at 84.8° acs.org.

The orientation of the 4-bromo-2-methoxyphenyl group relative to the oxetane ring will be a key feature of the solid-state structure. Crystal structures of other compounds containing a bromo-substituted phenyl group often exhibit intermolecular interactions involving the bromine atom, such as halogen bonding, which can influence the crystal packing semanticscholar.org. The presence of the hydroxyl group also introduces the potential for strong hydrogen bonding networks, which will be a dominant factor in determining the crystal lattice. Molecules are likely to arrange themselves to maximize these hydrogen bonding interactions, potentially forming dimers or extended chain or sheet structures.

The dihedral angle between the plane of the phenyl ring and the approximate plane of the oxetane ring will be influenced by steric hindrance between the ortho-methoxy group and the oxetane ring. This may lead to a twisted conformation in the solid state.

| Structural Feature | Parameter | Expected Value |

|---|---|---|

| Oxetane Ring | Puckering Angle | Variable, influenced by substituent |

| C-O Bond Length | ~1.46 Å | |

| C-C Bond Length | ~1.53 Å | |

| Internal Bond Angles | 84.8° - 92.0° | |

| Intermolecular Interactions | Hydrogen Bonding | Expected due to -OH group |

| Halogen Bonding | Possible involving the Br atom |

Emerging Research Directions and Advanced Synthetic Applications of Aryl Substituted Oxetan 3 Ols

Development of Novel Synthetic Methodologies for Highly Functionalized Oxetanes

The synthesis of highly functionalized oxetanes, such as 3-(4-Bromo-2-methoxyphenyl)oxetan-3-ol, presents a unique set of challenges due to the inherent ring strain of the four-membered ether. However, a number of robust synthetic strategies have been developed to access this valuable scaffold. The primary and most versatile method for the synthesis of 3-aryl-oxetan-3-ols is the addition of an organometallic reagent, such as a Grignard or organolithium species, to oxetan-3-one.

In the context of this compound, the synthesis would logically commence with the preparation of the corresponding Grignard reagent from 1,4-dibromo-2-methoxybenzene. This organometallic intermediate would then be reacted with commercially available oxetan-3-one. The nucleophilic attack of the Grignard reagent on the carbonyl carbon of oxetan-3-one, followed by an aqueous workup, would yield the desired tertiary alcohol.

Alternative and emerging synthetic routes to functionalized oxetanes that could be adapted for the synthesis of the target compound include:

Paternò–Büchi Reaction: This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene can be a powerful tool for the construction of the oxetane (B1205548) ring. For the synthesis of a precursor to this compound, one could envision the reaction of a suitably substituted benzaldehyde (B42025) with an appropriate alkene, followed by subsequent functional group manipulations.

Ring Expansion of Epoxides: The rearrangement of substituted epoxides, often catalyzed by Lewis acids, can provide access to the oxetane core. This methodology could be employed by starting with a functionalized styrene (B11656) oxide derivative.

Intramolecular Cyclization: The Williamson ether synthesis, involving the intramolecular cyclization of a 1,3-halohydrin, is a classic method for forming cyclic ethers. A suitably substituted propane-1,3-diol could be selectively halogenated and then cyclized under basic conditions to form the desired oxetane ring.

These methodologies provide a toolkit for chemists to access not only this compound but also a diverse range of functionalized oxetanes, paving the way for their broader application.

Table 1: Comparison of Synthetic Methodologies for 3-Aryl-Oxetan-3-ols

| Methodology | Starting Materials | Key Features | Potential Challenges |

| Grignard Reaction | Aryl halide, Magnesium, Oxetan-3-one | High yielding, Convergent, Readily available starting materials | Sensitive to moisture and air, Requires inert atmosphere |

| Paternò–Büchi Reaction | Aryl aldehyde, Alkene | Photochemical, Atom economical, Access to diverse substitution patterns | Often requires specialized equipment, Can lead to regio- and stereoisomeric mixtures |

| Epoxide Ring Expansion | Substituted epoxide, Lewis acid | Access to functionalized oxetanes, Can be diastereoselective | Substrate-dependent, Potential for side reactions |

| Intramolecular Cyclization | 1,3-Halohydrin, Base | Classic and reliable method, Good for simple oxetanes | May require multi-step synthesis of the precursor |

Role of this compound Derivatives as Advanced Synthetic Intermediates in Target-Oriented Synthesis

The strategic placement of functional groups on the this compound scaffold renders it a highly valuable intermediate for the synthesis of more complex molecular architectures. The presence of the bromine atom, the methoxy (B1213986) group, and the tertiary alcohol provides multiple handles for subsequent chemical transformations.

The bromine atom on the phenyl ring is a particularly versatile functional group. It can readily participate in a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a vast array of substituents at this position, including alkyl, alkenyl, alkynyl, and aryl groups. This capability is crucial for the late-stage functionalization of molecules in drug discovery programs, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

The tertiary alcohol of the oxetane ring can also be derivatized. For instance, it can be O-alkylated or O-acylated to introduce different ether or ester functionalities. Furthermore, under acidic conditions, the tertiary alcohol can be eliminated to form an exocyclic double bond, providing another avenue for further functionalization.

The methoxy group, while generally less reactive, can be cleaved under harsh conditions to reveal a phenol (B47542), which can then be used for further modifications.

The combination of these functional handles makes this compound a powerful building block for the synthesis of complex, three-dimensional molecules for various applications.

Strategies for Scaffold Diversity and Complexity Generation in Medicinal and Materials Chemistry

The quest for novel molecular scaffolds with unique three-dimensional shapes is a central theme in modern medicinal and materials chemistry. The rigid, non-planar structure of the oxetane ring makes it an attractive scaffold for the development of new chemical entities. The incorporation of the this compound motif into larger molecules can significantly enhance their structural diversity and complexity.

In medicinal chemistry, the oxetane ring can be used to explore new regions of chemical space, potentially leading to the discovery of compounds with novel biological activities. The defined exit vectors from the 3-aryl-oxetan-3-ol core allow for the systematic variation of substituents in a three-dimensional manner, which is crucial for optimizing interactions with biological targets.

Furthermore, the oxetane moiety can act as a "conformational lock," restricting the flexibility of a molecule and pre-organizing it for binding to a specific receptor or enzyme active site. This can lead to an increase in potency and selectivity.

In materials chemistry, the incorporation of the rigid oxetane scaffold into polymers or liquid crystals can influence their macroscopic properties. For example, the introduction of such a motif could enhance the thermal stability, modify the liquid crystalline phase behavior, or alter the optical properties of a material. The bromo- and methoxy-substituents on the phenyl ring provide further opportunities to tune these properties through subsequent chemical modifications.

Bioisosteric Replacement Studies in Molecular Design, Focusing on Structural and Physicochemical Properties Alterations

Bioisosterism, the strategy of replacing a functional group in a molecule with another group that has similar physical or chemical properties, is a cornerstone of modern drug design. The oxetane ring has emerged as a valuable bioisostere for several common functional groups, including the gem-dimethyl group and the carbonyl group. mdpi.comnih.gov

The replacement of a gem-dimethyl group with a 3,3-disubstituted oxetane can lead to a significant improvement in the physicochemical properties of a molecule. The oxetane is more polar and less lipophilic than the gem-dimethyl group, which can lead to increased aqueous solubility and improved pharmacokinetic profiles. mdpi.com

Similarly, the oxetane ring can serve as a non-classical bioisostere for a carbonyl group. The oxygen atom of the oxetane can act as a hydrogen bond acceptor, mimicking the interaction of a carbonyl oxygen. However, the oxetane is metabolically more stable than a ketone, which is often susceptible to reduction in vivo.

In the context of this compound, the oxetane-containing aryl moiety could be envisioned as a bioisosteric replacement for a substituted benzophenone (B1666685) or a related diaryl ketone. This replacement could lead to compounds with improved metabolic stability and solubility while maintaining the desired biological activity.

Table 2: Physicochemical Property Alterations upon Bioisosteric Replacement with an Oxetane Moiety

| Original Functional Group | Bioisosteric Replacement | Key Physicochemical Changes |

| gem-Dimethyl | 3,3-Disubstituted Oxetane | Increased polarity, Decreased lipophilicity, Improved aqueous solubility |

| Carbonyl (Ketone) | 3-Substituted Oxetane | Similar hydrogen bonding capacity, Increased metabolic stability, Reduced planarity |

Future Perspectives in Four-Membered Ring Heterocyclic Chemistry and Its Interdisciplinary Impact

The chemistry of four-membered ring heterocycles, particularly oxetanes, is poised for significant growth and is expected to have a substantial interdisciplinary impact. nih.govnumberanalytics.com The continued development of novel synthetic methodologies will make a wider range of functionalized oxetanes readily accessible, further fueling their application in various fields.

In medicinal chemistry, the unique properties of the oxetane scaffold will continue to be exploited to design next-generation therapeutics with improved efficacy and safety profiles. The ability of the oxetane ring to modulate physicochemical properties and to serve as a rigid, three-dimensional scaffold will be particularly valuable in tackling challenging biological targets. mdpi.com

In materials science, the incorporation of oxetanes into polymers and other materials is expected to lead to the development of new materials with tailored properties. ontosight.ai The inherent ring strain of the oxetane can be harnessed in ring-opening polymerization to create novel polymer architectures. Furthermore, the polarity and rigidity of the oxetane motif can be used to fine-tune the properties of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials.

The interdisciplinary nature of oxetane chemistry, bridging synthetic organic chemistry, medicinal chemistry, and materials science, ensures that this vibrant field of research will continue to yield exciting discoveries and innovations in the years to come. The exploration of specific, highly functionalized derivatives like this compound will be at the forefront of these advancements.

Q & A

Q. What are the optimal synthetic routes for 3-(4-Bromo-2-methoxyphenyl)oxetan-3-ol?

The synthesis typically involves cyclization or [2+2] cycloaddition reactions. For example:

- Epoxide Cyclization : Reacting brominated epoxide precursors under acidic/basic conditions to form the oxetane ring .

- Paternò–Büchi Reaction : UV-light-mediated [2+2] cycloaddition between carbonyl compounds and alkenes, as seen in related oxetane syntheses .

- Alkylation : Sodium hydride-mediated alkylation of 4-bromo-2-methoxyphenylacetamide with bromoalkanes (e.g., 1-bromo-3-methoxypropane) .

Key Considerations : Use continuous flow reactors to improve yield and purity .

Q. How can the structure of this compound be validated experimentally?

- X-ray Crystallography : Use SHELXL for small-molecule refinement to resolve bond lengths/angles and confirm stereochemistry .

- ORTEP-III Visualization : Generate thermal ellipsoid plots to assess positional disorder or crystallographic artifacts .

- NMR Spectroscopy : Compare - and -NMR shifts with computed spectra (e.g., via PubChem data) to verify substituent positions .

Q. What safety protocols are critical when handling this compound?

- Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential respiratory/eye irritation, as observed in structurally similar brominated oxetanes .

- Storage : Store at 2–8°C under inert gas (Ar/N) to prevent oxidation of the oxetane ring .

Advanced Research Questions

Q. How does this compound serve as a bioisostere in drug design?

- Carboxylic Acid Replacement : The oxetane ring mimics carboxylic acid geometry while reducing acidity (pKa >12 vs. ~5 for carboxylic acids), improving metabolic stability and blood-brain barrier penetration .

- Case Study : Analogous methoxy-oxetane derivatives (e.g., DMU-214) show anti-proliferative effects in cancer cells by modulating gene expression (e.g., SOX4 downregulation) .

Q. How can researchers resolve contradictions in biological activity data across similar oxetane derivatives?

- Substituent Analysis : Compare bromo/methoxy vs. fluoro/amino analogs (e.g., 3-(2-fluorophenyl)oxetan-3-ol) to isolate electronic/steric effects .

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs, validating with SPR or ITC assays .

Q. What strategies improve enantiomeric purity during synthesis?

Q. How can crystallographic challenges (e.g., twinning) be addressed?

Q. What methodologies elucidate the compound’s mechanism of action in biological systems?

Q. How do substituents (bromo vs. methoxy) influence reactivity in cross-coupling reactions?

Q. What computational tools predict physicochemical properties (e.g., logP, solubility)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.